Nothosymyrnol
Description
While specific data on Nothosymyrnol is unavailable, its hypothetical introduction would follow established chemical reporting norms:
- Nomenclature: Use IUPAC naming conventions to define its molecular structure .
- Molecular Properties: Detail physicochemical characteristics (e.g., molecular weight, solubility, stability) using standardized methods outlined in regulatory guidelines .
- Therapeutic Role: If applicable, describe its pharmacological class, mechanism of action, and clinical applications, mirroring the structure of for ramipril/metoprolol .
Properties
CAS No. |
17627-75-7 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2,4-dimethoxy-1-[(Z)-prop-1-enyl]benzene |
InChI |
InChI=1S/C11H14O2/c1-4-5-9-6-7-10(12-2)8-11(9)13-3/h4-8H,1-3H3/b5-4- |
InChI Key |
SKWTXGMULLCOGN-PLNGDYQASA-N |
SMILES |
CC=CC1=C(C=C(C=C1)OC)OC |
Isomeric SMILES |
C/C=C\C1=C(C=C(C=C1)OC)OC |
Canonical SMILES |
CC=CC1=C(C=C(C=C1)OC)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Nothosymyrnol; CCRIS 1594. |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Per and , a robust comparison requires evaluating structural, functional, and pharmacological attributes. Below is a hypothetical framework:
Structural Similarities
- Core Backbone: Compare Nothosymyrnol’s molecular framework (e.g., aromatic rings, functional groups) to analogs. For example, emphasizes identifying structural overlaps with known compounds to predict reactivity or toxicity .
- Stereochemistry : Analyze chiral centers or isomerism, which influence bioavailability and potency .
Physicochemical Properties
A comparative table might include:
| Property | This compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight | [Hypothetical] | [Data] | [Data] |
| LogP (Lipophilicity) | [Hypothetical] | [Data] | [Data] |
| Solubility (mg/mL) | [Hypothetical] | [Data] | [Data] |
Methodology: Follow protocols from for synthesizing and characterizing compounds, ensuring reproducibility .
Pharmacological Profile
- Pharmacokinetics : Compare absorption, distribution, metabolism, and excretion (ADME) parameters. ’s approach to ramipril/metoprolol provides a template for contrasting bioavailability or half-life .
- Pharmacodynamics : Contrast mechanisms of action (e.g., enzyme inhibition, receptor binding) and therapeutic indices.
Functional Equivalence
- Therapeutic Use: If this compound is a hypertension drug, compare efficacy and safety with ACE inhibitors or beta-blockers, as in .
- Adverse Effects : Hypothesize side-effect profiles based on structural analogs, referencing ’s emphasis on safety pharmacology .
Regulatory and Analytical Considerations
- Quality Control : Use analytical methods (e.g., HPLC, NMR) per to verify purity and stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
